molecular formula C8H3F12I B12061830 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene

Cat. No.: B12061830
M. Wt: 453.99 g/mol
InChI Key: BBIVJXVVPCLWJE-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom attached to an octene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene typically involves the fluorination of an appropriate precursor, followed by iodination. One common method involves the reaction of a perfluorinated alkene with iodine under specific conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorinated intermediates and the incorporation of iodine.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of multiple fluorine atoms may influence the reaction pathways.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.

    Catalysts: Transition metal catalysts may be used to facilitate addition reactions.

    Oxidizing and Reducing Agents: Agents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while addition reactions can result in the formation of saturated or partially saturated compounds.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene exerts its effects is largely dependent on its chemical structure. The presence of multiple fluorine atoms imparts high electronegativity and chemical stability, influencing its reactivity and interactions with other molecules. The iodine atom can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-8-iodo-oct-1-ene is unique due to its specific fluorination pattern and the presence of an iodine atom at the 8th position. This combination of features provides distinct reactivity and stability, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C8H3F12I

Molecular Weight

453.99 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-8-iodooct-1-ene

InChI

InChI=1S/C8H3F12I/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H,1H2

InChI Key

BBIVJXVVPCLWJE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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